Physicochemical Differentiation: XLogP3-AA Lipophilicity Advantage for CNS Drug Design
The target compound has a computed XLogP3-AA value of 1.6 [1]. In contrast, the commonly available analog 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8), which lacks the N-1 methyl, 3-amino, and 6-methylthio groups, has a significantly lower computed XLogP3 of approximately 0.9 [2]. This 0.7 log unit difference corresponds to a roughly 5-fold higher predicted lipophilicity, which directly impacts membrane permeability and CNS penetration potential in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 [1] |
| Comparator Or Baseline | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8): XLogP3 ≈ 0.9 [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (target is ~5x more lipophilic) |
| Conditions | Computed XLogP3-AA values, PubChem 2025 release |
Why This Matters
Higher lipophilicity correlates with improved blood-brain barrier penetration, making this compound a preferred starting point for CNS-targeted kinase inhibitor design compared to simpler analogs.
- [1] PubChem CID 3329273, Computed Properties: XLogP3-AA, National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 78541, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, Computed Properties, National Center for Biotechnology Information, 2025. View Source
